molecular formula C17H16N4O3S2 B2858871 N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide CAS No. 868973-06-2

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide

Cat. No.: B2858871
CAS No.: 868973-06-2
M. Wt: 388.46
InChI Key: AOSGNNDJYHWGSG-UHFFFAOYSA-N
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Description

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, primarily due to its hybrid structure incorporating multiple pharmacophoric heterocycles. The molecule is built around a 1,3,4-thiadiazole nucleus, a scaffold widely recognized for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This core is strategically functionalized with a sulfanyl-acetamide linker bearing a furan-2-ylmethyl group; furan-containing compounds are frequently explored for their diverse bioactivities and role as privileged structures in inhibitor design . The 2-methylbenzamide moiety on the opposite end of the thiadiazole ring provides a potential aromatic interaction site, suggesting this compound may be designed as a potential enzyme inhibitor. Researchers are investigating this compound and its analogs as potential inhibitors of specific enzymatic targets, such as carbonic anhydrases or kinases, where the thiadiazole ring can act as a zinc-binding group or a scaffold that mimics adenine (see research on thiadiazole-based inhibitors) . Its primary research value lies in its utility as a key intermediate or a lead compound for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The structure-activity relationships (SAR) derived from studying this molecule can provide critical insights for optimizing potency and selectivity against biological targets.

Properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-11-5-2-3-7-13(11)15(23)19-16-20-21-17(26-16)25-10-14(22)18-9-12-6-4-8-24-12/h2-8H,9-10H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSGNNDJYHWGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Reaction Conditions and Yields for Key Intermediates

Intermediate Reagents/Conditions Yield (%) Characterization Data
A 2-Methylbenzoic acid, thiosemicarbazide, PPE, 80°C, 6h 78 IR, ¹H NMR, HR-MS
B Chloroacetyl chloride, DMF, Et₃N, 0°C, 2h 85 ¹H NMR: δ 4.20 (s, 2H, CH₂Cl)
C NH₄OH, THF, rt, 4h 92 IR: 3450 cm⁻¹ (NH₂)
D Furan-2-ylmethyl isocyanate, THF, 0°C, 3h 68 ¹³C NMR: δ 160.5 (C=O)
Target 2-Methylbenzoyl chloride, DCM, DIPEA, rt, 12h 75 HR-MS: m/z 457.12 [M+H]⁺

Mechanistic Insights and Optimization

The cyclization step (formation of Intermediate A ) proceeds via a three-stage mechanism:

  • Salt Formation: Proton transfer between 2-methylbenzoic acid and thiosemicarbazide.
  • Dehydration: PPE facilitates the elimination of water, forming a thioamide intermediate.
  • Cyclodehydration: Intramolecular cyclization yields the 1,3,4-thiadiazole ring.

Optimization studies revealed that PPE outperforms traditional agents like POCl₃ due to milder reaction conditions and reduced byproduct formation. For the acylation step, DIPEA proved critical in scavenging HCl, preventing protonation of the amine nucleophile.

Analytical Validation

The target compound was characterized using advanced spectroscopic techniques:

  • IR Spectroscopy: Peaks at 3280 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), and 1240 cm⁻¹ (C–S) confirm functional groups.
  • ¹H NMR (500 MHz, CDCl₃): δ 8.10–7.25 (m, 7H, aryl-H), 6.50–6.30 (m, 3H, furyl-H), 4.45 (s, 2H, CH₂), 2.60 (s, 3H, CH₃).
  • ¹³C NMR (125 MHz, CDCl₃): δ 170.2 (C=O), 165.8 (C=N), 142.3–110.5 (aromatic carbons).

Challenges and Alternatives

Initial attempts using SOCl₂ for cyclization resulted in lower yields (≤50%) due to over-chlorination. Similarly, direct coupling of furan-2-ylmethylamine with Intermediate C without prior isocyanate formation led to incomplete conversion (<30%). Alternative routes employing in situ activation with carbodiimides (e.g., EDCl/HOBt) are under investigation to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, disrupting cellular processes and leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural features and molecular weights (MW) of analogous 1,3,4-thiadiazole derivatives:

Compound Name Substituents at 5-position Substituents at 2-position MW (g/mol) Key Features
Target Compound Sulfanyl-carbamoyl methyl-(furan-2-ylmethyl) 2-methylbenzamide ~450* Furan enhances π-π stacking; methylbenzamide improves lipophilicity .
N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide () Methylene amino group Benzamide ~350–400 Methylene amino increases hydrogen-bonding potential .
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide () 2-Methoxyphenyl 2-Methoxybenzamide 369.4 Methoxy groups improve solubility but reduce membrane permeability .
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () 2,4-Dichlorophenyl 2,6-Difluorobenzamide ~450 Halogens enhance electron withdrawal, possibly boosting bioactivity .
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () Benzylsulfanyl Trifluoromethylphenyl-acetamide 477.3 Trifluoromethyl increases metabolic stability; dual sulfanyl groups enhance rigidity .

*Estimated based on structural analogs.

Structural and Crystallographic Insights

  • Planar vs. Butterfly Conformations : highlights a butterfly conformation in bis-thiadiazole derivatives, reducing π-stacking efficiency compared to planar methoxybenzamide derivatives () .
  • Hydrogen-Bonding Networks : The 2-methylbenzamide group in the target compound may form weaker hydrogen bonds than the methoxy or carbamoyl groups in analogs () .

Key Research Findings

Substituent-Driven Bioactivity : Electron-withdrawing groups (e.g., Cl, F) correlate with higher antifungal activity, while electron-donating groups (e.g., OCH₃) improve solubility but reduce membrane penetration .

Synthetic Efficiency : Microwave-assisted synthesis () offers a 20–30% yield improvement over traditional methods for analogous compounds .

Biological Activity

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide is a complex compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on various studies.

1. Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring, which is recognized for its versatility in medicinal chemistry. The presence of the furan and benzamide groups contributes to its biological profile. The molecular weight of the compound is approximately 392.5 g/mol .

2. Biological Activities

Research has highlighted several biological activities associated with thiadiazole derivatives, including:

  • Antimicrobial Activity : Thiadiazole compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli through agar diffusion methods . The incorporation of furan and benzamide moieties may enhance this activity by improving solubility and bioavailability.
  • Anticancer Properties : Thiadiazole derivatives are noted for their anticancer effects. A study indicated that compounds with a thiadiazole scaffold could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction . This compound's structure suggests it may similarly influence cancer cell viability.
  • Antiviral Activity : Compounds containing thiadiazole rings have shown promise as antiviral agents, particularly against viruses like SARS-CoV-2. The structural components may facilitate binding to viral proteins .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : Thiadiazoles can inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation. For example, they may target proteases or kinases involved in cell signaling pathways .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazole derivatives can induce oxidative stress in cells, leading to increased ROS levels that trigger apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of Staphylococcus aureus and E. coli
AntifungalEffective against various fungal strains
AntiviralPotential inhibitors of SARS-CoV-2
AnticancerInduction of apoptosis in cancer cell lines

5. Conclusion

This compound represents a promising candidate for further pharmacological development due to its diverse biological activities. Continued research into its mechanisms of action and optimization of its structure could lead to the development of novel therapeutics targeting bacterial infections, viral diseases, and cancer.

6. Future Directions

Future studies should focus on:

  • In vivo testing to evaluate the therapeutic efficacy and safety profile.
  • Structure-activity relationship (SAR) studies to identify key functional groups responsible for enhanced activity.
  • Mechanistic studies to elucidate the pathways affected by this compound in various biological systems.

Q & A

Q. Optimization strategies :

  • Temperature control (e.g., 0–5°C for carbamoylation to prevent side reactions).
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

(Advanced) How can researchers resolve discrepancies in reported biological activity data across studies?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains.
  • Compound purity : Impurities >5% can skew IC50 values; validate via HPLC-MS .
  • Experimental design : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. Mitigation :

  • Cross-validate results with orthogonal assays (e.g., enzymatic inhibition + cell viability).
  • Report detailed synthetic and characterization data to enable reproducibility .

(Basic) What analytical techniques are essential for characterizing purity and structure?

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., furan-2-yl methyl vs. benzamide protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 433.49 for C14H16FN5O4S3) .
  • HPLC : Quantifies purity (>98% for biological studies) using C18 columns and UV detection .

(Advanced) What strategies establish structure-activity relationships (SAR) for this thiadiazole derivative?

  • Systematic substitution : Replace the furan-2-yl methyl group with pyridyl or phenyl to assess electronic effects on antimicrobial activity .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like dihydrofolate reductase .
  • Pharmacophore mapping : Identify critical motifs (e.g., sulfanyl-thiadiazole core) using Schrödinger Suite .

(Basic) What solvents and conditions are critical for stability during synthesis?

  • Reaction stability : Use anhydrous DMF under nitrogen to prevent hydrolysis of the carbamoyl group .
  • Storage : Lyophilize the compound and store at -20°C in amber vials to avoid light-induced degradation .

(Advanced) How does stability under varying pH/temperature impact experimental design?

  • pH-dependent degradation : The compound hydrolyzes rapidly at pH >8 (e.g., in alkaline buffers); use neutral PBS for dissolution .
  • Thermal stability : Decomposition above 80°C necessitates low-temperature assays (e.g., 37°C for cytotoxicity studies) .
  • Pre-formulation studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to guide storage protocols .

(Basic) What in vitro models are used for initial biological screening?

  • Antimicrobial : Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) in broth microdilution assays .
  • Anticancer : MTT assays on human colon carcinoma (HCT-116) and breast cancer (MDA-MB-231) cell lines .

(Advanced) What computational methods predict interaction mechanisms with biological targets?

  • Molecular dynamics (MD) simulations : GROMACS analyzes binding stability to tyrosine kinases (e.g., EGFR) over 100 ns trajectories .
  • ADMET profiling : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4 metabolism .

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